Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
“Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” is a chemical compound . It is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Synthesis Analysis
There are efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro [3.3]heptane-2-carboxylate . The synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid was performed .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” is complex . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Chemical Reactions Analysis
The chemical reactions of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” are not fully described in the available sources .Scientific Research Applications
- Applications :
- Bioisosteric Replacement : Researchers have investigated Methyl 2-oxo-azaspiro as a bioisostere of piperidine, aiming to enhance drug properties (e.g., metabolic stability, binding affinity) by substituting piperidine moieties with this spirocycle .
- Library Synthesis : The compound has been incorporated into DNA-encoded libraries (DELs) via photocatalysis, expanding the chemical diversity accessible for DEL technology. Its densely functionalized structure allows further modification of DNA-conjugated products .
- DNA-Encoded Library Technology : Methyl 2-oxo-azaspiro has been utilized in DELs, enabling high-throughput screening of diverse compounds for drug discovery. Its incorporation provides a new avenue for library production and hit identification .
- Triplet Excited State Reactions : Advances in synthetic photochemistry have exploited the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates. Methyl 2-oxo-azaspiro engages in intermolecular coupling reactions under visible light irradiation, leading to diverse azaspiro compounds .
- Cycloaddition Reactions : Methyl 2-oxo-azaspiro can be synthesized via [2+2] cycloaddition energy transfer sensitization. This approach provides access to an unexplored library of azaspiro compounds with synthetic handles for further functionalization .
- Ring Opening and Functionalization : Investigations into the preparation of N-protected derivatives have revealed different synthetic pathways, including ring opening and functional group modifications .
Drug Discovery and Medicinal Chemistry
Chemical Biology and DNA-Encoded Libraries
Synthetic Photochemistry
Chemical Synthesis Strategies
Mechanism of Action
Safety and Hazards
Future Directions
“Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” has potential applications in multiple fields, including chemistry, biochemistry, and drug design . It is part of the family of sterically constrained amino acids, which have been of interest to chemists and biologists due to their potential as efficient and selective ligands for various biological targets .
properties
IUPAC Name |
methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-7(11)5-2-8(3-5)4-6(10)9-8/h5H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWWEPHAHUEGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate | |
CAS RN |
2375267-92-6 |
Source
|
Record name | methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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